molecular formula C25H20F3N3O4 B2760868 2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898417-45-3

2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No. B2760868
CAS RN: 898417-45-3
M. Wt: 483.447
InChI Key: BBVGTKXRGXUJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H20F3N3O4 and its molecular weight is 483.447. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials

One notable application involves the use of related indolizine derivatives as photoluminescent materials. For instance, certain amino-cyanobenzo indolizines exhibit unique acid-responsive photoluminescence, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior, attributed to C-protonation and loss of aromaticity rather than N-protonation, highlights the compound's potential in developing pH-sensitive optical materials (Outlaw, Zhou, Bragg, & Townsend, 2016).

Synthetic Methodologies

The synthesis of indolizine derivatives, including those with specific functionalities like carboxamide groups, showcases advanced synthetic strategies. For example, a novel one-pot domino reaction facilitates the creation of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating efficient synthetic pathways to complex structures without the need for prior activation or modification (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).

Biological Activities

Furthermore, indolizine derivatives have been explored for their biological activities, including anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial effects. A series of substituted indolizine carboxamides demonstrated promising in vitro activity against various biological targets, underscoring the therapeutic potential of these compounds (Mahanthesha, Suresh, & Naik, 2022).

properties

IUPAC Name

2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O4/c1-34-18-10-9-14(12-19(18)35-2)23(32)22-21(29)20(17-8-3-4-11-31(17)22)24(33)30-16-7-5-6-15(13-16)25(26,27)28/h3-13H,29H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVGTKXRGXUJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dimethoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

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